Celapanine

Description

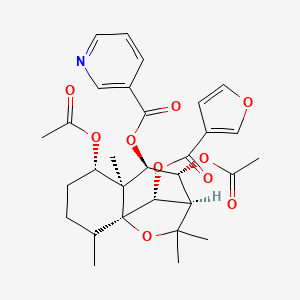

Structure

2D Structure

3D Structure

Properties

CAS No. |

52658-32-9 |

|---|---|

Molecular Formula |

C30H35NO10 |

Molecular Weight |

569.6 g/mol |

IUPAC Name |

[(1S,5S,6S,7R,8R,9R,12R)-5,8-diacetyloxy-12-(furan-3-carbonyloxy)-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] pyridine-3-carboxylate |

InChI |

InChI=1S/C30H35NO10/c1-16-9-10-21(37-17(2)32)29(6)25(40-26(34)19-8-7-12-31-14-19)23(38-18(3)33)22-24(30(16,29)41-28(22,4)5)39-27(35)20-11-13-36-15-20/h7-8,11-16,21-25H,9-10H2,1-6H3/t16?,21-,22+,23+,24+,25-,29-,30+/m0/s1 |

InChI Key |

MHXMEJIEIHJTGN-GTTNOKDOSA-N |

SMILES |

CC1CCC(C2(C13C(C(C(C2OC(=O)C4=CN=CC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C5=COC=C5)C)OC(=O)C |

Isomeric SMILES |

CC1CC[C@@H]([C@@]2([C@]13[C@@H]([C@@H]([C@H]([C@@H]2OC(=O)C4=CN=CC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C5=COC=C5)C)OC(=O)C |

Canonical SMILES |

CC1CCC(C2(C13C(C(C(C2OC(=O)C4=CN=CC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C5=COC=C5)C)OC(=O)C |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Derivation of Celapanine

Derivation and Chemical Relationship to Parent Compounds

Celapanine's chemical identity as a sesquiterpenoid is fundamental to understanding its derivation. wikipedia.org Its formation involves a specific esterification process from a distinct sesquiterpene tetra-ol, establishing a clear chemical relationship to its parent compounds.

This compound, like other sesquiterpene alkaloids found in Celastrus paniculatus, originates from a novel sesquiterpene polyol, specifically a sesquiterpene tetra-ol referred to as celapanol. fishersci.co.ukhznu.edu.cnresearchgate.net This indicates that celapanol serves as the foundational molecular scaffold upon which the more complex structure of this compound is built through subsequent chemical modifications. The presence of multiple hydroxyl (-OH) groups in a tetra-ol (four hydroxyl groups) provides the necessary sites for the esterification reactions that lead to the formation of this compound.

The transformation of celapanol into this compound involves a series of esterification reactions with specific organic acids. This compound is characterized as a tetra ester, meaning four ester linkages are formed. nih.gov The sesquiterpene alkaloids, including this compound, are derived from celapanol through alternate esterification with a combination of acetic acid, benzoic acid, nicotinic acid, and β-furoic acid. fishersci.co.ukhznu.edu.cnresearchgate.net

The detailed research findings indicate that this specific pattern of esterification with these four particular organic acids is crucial for the formation of this compound's distinct chemical identity among the sesquiterpene alkaloids of Celastrus paniculatus.

Structural Elucidation and Detailed Characterization of Celapanine

Advanced Spectroscopic Methodologies for Structural Determination

Spectroscopic methods are indispensable for deciphering the molecular blueprint of natural products like Celapanine. They offer complementary information regarding the compound's elemental composition, bonding, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of complex organic molecules, providing unparalleled detail on the carbon-hydrogen framework and atom connectivity wikidata.orgciteab.comfishersci.nonih.gov. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial.

1D NMR (¹H NMR and ¹³C NMR) : Proton (¹H) NMR spectroscopy reveals the number and types of hydrogen atoms, their chemical environments, and their coupling relationships, which are indicative of adjacent protons. Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton, indicating the number of unique carbon atoms and their hybridization states. The complete assignment of ¹H and ¹³C chemical shifts is a fundamental step in building the planar structure wikidata.org.

2D NMR Techniques : Advanced 2D NMR experiments are vital for establishing connectivity and long-range correlations.

Correlation Spectroscopy (COSY) : Homonuclear (¹H-¹H) COSY identifies protons that are coupled to each other, revealing spin systems and contiguous proton networks wikidata.org.

Heteronuclear Single Quantum Coherence (HSQC) / Carbon-Hydrogen Correlation Spectroscopy (CH-COSY) : These experiments correlate protons directly bonded to carbons, allowing for the assignment of specific proton signals to their corresponding carbon atoms wikidata.orgfishersci.no.

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC is critical for establishing long-range carbon-proton correlations (typically over two or three bonds), which are essential for connecting different fragments of the molecule, identifying quaternary carbons, and locating ester linkages wikidata.org.

Nuclear Overhauser Effect Spectroscopy (NOESY) : NOESY provides information about spatial proximity between protons, regardless of bond connectivity. This is particularly useful for determining relative stereochemistry and conformational preferences within the rigid sesquiterpenoid core wikidata.org.

These NMR techniques collectively enable the comprehensive mapping of the carbon-hydrogen framework and the precise positioning of the various ester functionalities (acetic, benzoic, nicotinic, and β-furoic acid moieties) on the celapanol core guidetopharmacology.orgnih.gov.

Table 1: Typical Information Derived from NMR Spectroscopy for Sesquiterpenoid Alkaloids

| NMR Technique | Information Provided |

| ¹H NMR | Number and type of protons, chemical environment, coupling patterns, integration. |

| ¹³C NMR | Number and type of carbon atoms, hybridization state, presence of functional groups. |

| COSY | Proton-proton connectivity through bonds (spin systems). |

| HSQC | Direct proton-carbon connectivity. |

| HMBC | Long-range proton-carbon correlations (2-3 bonds), crucial for quaternary carbons and linkages. |

| NOESY | Spatial proximity of protons, aiding in relative stereochemical assignments. |

Mass Spectrometry (MS) is fundamental for determining the molecular weight and elemental composition of a compound, while tandem mass spectrometry (MS/MS) provides insights into its fragmentation pathways, aiding in structural elucidation wikidata.orgnih.govnih.govnih.gov.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides highly accurate mass-to-charge ratio (m/z) measurements, typically to several decimal places. This precision allows for the unambiguous determination of the molecular formula of this compound, distinguishing it from other compounds with similar nominal masses nih.gov. This is particularly important for complex natural products with multiple heteroatoms.

Tandem Mass Spectrometry (MS/MS) : In MS/MS, a selected precursor ion (often the molecular ion or a characteristic fragment) is fragmented further, and the resulting daughter ions are analyzed. The fragmentation patterns observed in MS/MS spectra provide crucial information about the substructures present in the molecule. For this compound, MS/MS would help confirm the presence and attachment points of the various ester groups by revealing characteristic neutral losses corresponding to acetic acid, benzoic acid, nicotinic acid, and β-furoic acid, as well as fragments related to the sesquiterpenoid core guidetopharmacology.orgnih.govnih.gov.

Table 2: Role of Mass Spectrometry in Structural Elucidation

| Mass Spectrometry Technique | Information Provided |

| HRMS | Exact molecular weight, precise elemental composition, molecular formula determination. |

| MS/MS | Fragmentation pathways, identification of substructures and neutral losses, confirmation of ester linkages. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies serve as complementary tools for the rapid identification of key functional groups and chromophores within the this compound structure nih.govmims.comenergy.govuni.lu.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. Different functional groups absorb at characteristic frequencies, producing a unique "fingerprint" spectrum mims.comenergy.gov. For this compound, IR spectroscopy would readily identify the presence of carbonyl (C=O) stretching vibrations from the ester groups, C-O stretching vibrations, and potentially N-H stretching if a secondary amine is present, as well as C-H stretching from aliphatic and aromatic protons guidetopharmacology.orgnih.govmims.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy detects electronic transitions within molecules, particularly those with conjugated double bonds or aromatic systems (chromophores) mims.comenergy.govuni.luebin.pub. Given that this compound incorporates aromatic moieties like benzoic acid, nicotinic acid, and β-furoic acid guidetopharmacology.orgnih.gov, UV-Vis spectroscopy would exhibit characteristic absorption bands in the UV region, providing evidence for these conjugated systems. The presence of these chromophores influences the absorption maxima (λmax) and intensities uni.luebin.pub.

Table 3: Functional Group and Chromophore Analysis by IR and UV-Vis Spectroscopy

| Spectroscopic Technique | Information Provided |

| Infrared (IR) | Identification of functional groups (e.g., C=O of esters, C-O, C-H, N-H). |

| Ultraviolet-Visible (UV-Vis) | Detection of chromophores (e.g., aromatic rings, conjugated systems), electronic transitions, and absorption maxima. |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Chiroptical Methods for Stereochemical Assignment (e.g., Electronic Circular Dichroism)

Chiroptical methods, particularly Electronic Circular Dichroism (ECD) spectroscopy, are indispensable for determining the absolute configuration and conformational preferences of chiral molecules like this compound wikidata.orgfishersci.bewikipedia.orgfishersci.co.ukfrontiersin.orgnih.gov. This compound, being a complex sesquiterpenoid, possesses multiple chiral centers.

ECD measures the differential absorption of left and right circularly polarized light by a chiral sample, producing a CD spectrum fishersci.bewikipedia.orgnih.gov. The sign and magnitude of the Cotton effects (peaks and troughs in the CD spectrum) are directly related to the absolute configuration of the chiral chromophores and their spatial arrangement within the molecule fishersci.co.uk. For this compound, theoretical calculations, such as Time-Dependent Density Functional Theory (TDDFT-ECD), are often employed in conjunction with experimental ECD data. This computational approach predicts the ECD spectra for different possible stereoisomers, allowing for a direct comparison with the experimental spectrum to definitively assign the absolute configuration of the entire molecule wikidata.orgfrontiersin.orgnih.gov.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline compound, including its absolute configuration hznu.edu.cnresearchgate.neteasychem.orgfishersci.co.uk. If this compound can be obtained in a suitable crystalline form, X-ray diffraction data can be collected.

Comparative Structural Analysis with Related Sesquiterpenoid Alkaloids

This compound belongs to a significant class of sesquiterpenoid alkaloids found in Celastrus paniculatus, often alongside closely related compounds such as celapagine and celapanigine nih.govwikidata.orgciteab.comwikipedia.orgguidetopharmacology.orgguidetoimmunopharmacology.orgxenbase.orgnih.govnih.govnih.gov. These compounds typically share a common dihydro-β-agarofuran sesquiterpenoid skeleton wikidata.org.

The key distinguishing feature of this compound lies in its specific esterification pattern. It is described as a tetra-ester, meaning four hydroxyl groups on the sesquiterpenoid polyol backbone (celapanol) are esterified guidetopharmacology.orgnih.gov. The specific carboxylic acids involved—acetic acid (acetate), benzoic acid (benzoate), nicotinic acid (nicotinate), and β-furoic acid (β-furoate)—are crucial for its unique identity and properties guidetopharmacology.orgnih.gov. Comparative structural analysis with celapagine and celapanigine would involve identifying variations in the number, type, and position of these ester substituents on the shared sesquiterpenoid core. Such comparisons help to understand structure-activity relationships within this family of natural products and provide insights into their biosynthetic pathways.

Biosynthetic Pathways and Synthetic Approaches to Celapanine

Proposed Biosynthetic Routes within Producer Organisms

Celapanine, as a sesquiterpene alkaloid, originates from the general terpenoid biosynthetic pathways, specifically the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal five-carbon precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors then combine to form farnesyl pyrophosphate (FPP), the direct precursor for sesquiterpenes.

Research indicates that the sesquiterpene alkaloids found in Celastrus paniculatus, including this compound, are derived from a novel sesquiterpene alcohol named celapanol . ijpbr.inscispace.comresearchgate.netresearchgate.net This celapanol serves as a pivotal intermediate in the pathway. Subsequent to the formation of celapanol, a series of esterification reactions occur, where celapanol is alternately esterified by various carboxylic acids. These acids include acetic acid, benzoic acid, nicotinic acid, and β-furoic acid. ijpbr.inscispace.comresearchgate.netresearchgate.net These esterification steps represent crucial early-stage transformations that lead to the diverse array of sesquiterpene alkaloids, with this compound being one such product. The presence of nitrogen in this compound suggests an additional integration of nitrogen-containing moieties into the sesquiterpene scaffold, likely through amination or similar reactions, although the precise details of this incorporation are not explicitly detailed in the available literature.

The esterification of celapanol by acetic, benzoic, nicotinic, and β-furoic acids strongly implies the involvement of specific enzymes, likely acyltransferases or esterases, that catalyze these reactions. ijpbr.inscispace.comresearchgate.netresearchgate.net While the specific names of these enzymes or their detailed catalytic mechanisms within Celastrus paniculatus have not been fully elucidated in the provided information, their existence is inferred from the chemical transformations observed. These biocatalysts would be responsible for selectively attaching the various acyl groups to the celapanol core to form the distinct sesquiterpene alkaloids.

A summary of key precursor and intermediate molecules in this compound biosynthesis:

| Molecule Name | Role in Biosynthesis | Notes |

| Celapanol | Direct sesquiterpene precursor | Undergoes esterification to form this compound and other alkaloids. ijpbr.inscispace.comresearchgate.netresearchgate.net |

| Acetic acid | Esterifying agent | Used in the esterification of celapanol. ijpbr.inscispace.comresearchgate.netresearchgate.net |

| Benzoic acid | Esterifying agent | Used in the esterification of celapanol. ijpbr.inscispace.comresearchgate.netresearchgate.net |

| Nicotinic acid | Esterifying agent | Used in the esterification of celapanol. ijpbr.inscispace.comresearchgate.netresearchgate.net |

| β-Furoic acid | Esterifying agent | Used in the esterification of celapanol. ijpbr.inscispace.comresearchgate.netresearchgate.net |

Enzymatic Steps and Elucidation of Key Biocatalysts

Genetic and Molecular Mechanisms Governing this compound Biosynthesis

The production of secondary metabolites in plants is tightly regulated by complex genetic and molecular mechanisms, often involving gene clusters and intricate regulatory networks.

While the specific gene cluster responsible for this compound biosynthesis in Celastrus paniculatus has not been explicitly identified and characterized in the provided research, it is common for the genes encoding enzymes involved in a specific biosynthetic pathway to be physically clustered together in the genome of plants. Such gene clusters often facilitate the coordinated expression of pathway genes. Studies on Celastrus paniculatus have explored its genetic diversity using molecular markers like ITS and rbcL regions, indicating ongoing genetic research on the plant itself. researchgate.net The identification and characterization of a dedicated this compound gene cluster would be a significant step in fully understanding its biosynthesis.

The biosynthesis of secondary metabolites, including alkaloids like this compound, is known to be influenced by various internal and external factors that regulate gene expression. For Celastrus paniculatus, it has been observed that environmental cues, such as monochromatic light, can significantly impact the production of secondary metabolites, including alkaloids, in in vitro cell suspension cultures. scispace.com Specifically, yellow light has been shown to enhance the production of alkaloids in C. paniculatus cell cultures, suggesting that light quality acts as an abiotic elicitor that influences the expression of genes involved in these biosynthetic pathways. scispace.com

This regulation typically involves a dynamic network of activators and repressors that respond to phytohormones and various environmental signals. nih.gov These regulatory proteins fine-tune the timing, amplitude, and tissue-specific expression of the biosynthetic pathway genes, ultimately controlling the accumulation of compounds like this compound. nih.gov Further research is needed to pinpoint the specific transcription factors and regulatory elements that directly govern the expression of this compound biosynthetic genes in Celastrus paniculatus.

Gene Cluster Identification and Characterization

Chemoenzymatic and Total Synthesis Strategies for this compound and its Analogues

Despite its identification and the ongoing phytochemical investigations into Celastrus paniculatus and its constituents, detailed reports on the total synthesis or chemoenzymatic synthesis of this compound (PubChem CID: 442518) and its direct analogues are not extensively documented in readily available scientific literature scialert.net. Research efforts have largely focused on the isolation, characterization, and pharmacological activities of this compound and other sesquiterpene alkaloids from natural sources researchgate.netijasrm.comamazonaws.comsdiarticle3.comresearchgate.netjournalarrb.comsdiarticle3.comresearchgate.netjahm.co.inrjstonline.comscialert.net.

The complexity inherent in natural products like this compound, with multiple stereocenters and a challenging polycyclic framework, typically necessitates highly sophisticated synthetic strategies. While the general principles of total synthesis and chemoenzymatic approaches are well-established in organic chemistry, their specific application to this compound has not been widely published with detailed research findings or data.

Development of Efficient Synthetic Routes

Step Economy: Designing reactions that form multiple bonds or introduce several functional groups in a single step ijasrm.com.

Atom Economy: Maximizing the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste ijasrm.com.

Catalysis: Utilizing catalytic methods, including transition metal catalysis or organocatalysis, to accelerate reactions, improve selectivity, and reduce the need for stoichiometric reagents ijasrm.com.

Green Chemistry Principles: Employing environmentally benign solvents, reducing energy consumption, and designing safer reaction conditions ijasrm.com.

For compounds like this compound, which are obtained from plants, the primary method of acquisition remains extraction. However, if demand for this compound or its specific analogues were to increase significantly, or if structural modifications are required for medicinal chemistry studies (Structure-Activity Relationship, SAR) wikipedia.orgresearchgate.netnih.govrsc.orgnih.gov, synthetic approaches would become crucial. The absence of specific detailed synthetic routes for this compound in the current literature suggests that its synthesis presents considerable challenges that have yet to be overcome or widely reported.

Stereoselective Synthesis Methodologies

Stereoselective synthesis is paramount for natural products like this compound, which possess multiple chiral centers and often exhibit specific biological activities tied to their absolute stereochemistry jahm.co.inscialert.net. The ability to control the formation of specific enantiomers or diastereomers is critical for developing pharmaceutically relevant compounds jahm.co.in. Common methodologies employed in stereoselective synthesis include:

Chiral Pool Approach: Utilizing readily available, naturally occurring chiral starting materials (e.g., carbohydrates, amino acids, or terpenes) that already possess the desired stereochemical information jahm.co.in. This approach leverages existing chirality to build the target molecule.

Asymmetric Catalysis: Employing chiral catalysts (e.g., metal complexes or organocatalysts) to induce enantioselectivity in a reaction jahm.co.in. This is a highly efficient method as the catalyst is used in substoichiometric amounts.

Chiral Auxiliaries: Attaching a temporary chiral group to a substrate to direct the stereochemical outcome of a reaction, which is then removed after the desired transformation jahm.co.in.

Chemoenzymatic Synthesis: Combining chemical reactions with enzymatic transformations nih.govresearchgate.net. Enzymes, due to their inherent chirality and high specificity, are powerful tools for performing highly stereoselective reactions under mild conditions rjstonline.comnih.govresearchgate.netnih.gov. This approach is particularly valuable for introducing specific chiral centers or for modifying complex structures with high precision.

While these methodologies are broadly applicable to the synthesis of complex natural products, specific applications to this compound or its direct analogues are not detailed in the provided search results. The structural complexity of this compound, including its fused ring system and multiple ester linkages, would require a highly sophisticated and multi-step stereoselective strategy if a total synthesis were to be pursued.

Preclinical Mechanistic Investigations and Molecular Pharmacology of Celapanine

In Vitro Cellular and Biochemical Studies

Modulation of Cellular Signaling Cascades

While comprehensive direct studies focusing solely on Celapanine's specific modulation of cellular signaling cascades are less extensively documented in isolation, research on Celastrus paniculatus extracts, which contain this compound, provides insights into the potential pathways influenced. These extracts are known to support healthy immune/cytokine signaling and are associated with neuroprotective functions, suggesting an indirect influence on related signaling pathways qualialife.com. Endogenous antioxidant systems, which are crucial for cellular redox homeostasis, involve complex and compartmentalized networks that regulate cellular signaling pathways nih.govnih.gov. Given this compound's reported antioxidant properties, it is plausible that it contributes to the modulation of signaling cascades related to oxidative stress response.

Receptor Ligand Binding and Functional Modulation

Studies on Celastrus paniculatus water extract have demonstrated its ability to modulate glutamate (B1630785) receptor function. This modulation is significant as it protects neuronal cells against glutamate-induced toxicity and contributes to improved learning and memory indexcopernicus.comnih.govinnovareacademics.inencyclopedia.pubinnovareacademics.inscribd.com. Glutamate receptors, including NMDA, AMPA, and kainate receptors, are integral to excitatory synaptic transmission, synaptic plasticity, and neuronal development, playing vital roles in learning, memory, and neuronal communication wikipedia.orgnih.govfrontiersin.org. While the direct binding and functional modulation by isolated this compound on these receptors require further specific investigation, its presence within the active extract suggests a potential contribution to these observed effects.

Enzymatic Activity Modulation

This compound has been investigated for its potential to modulate enzymatic activities, particularly those relevant to neurological function. Molecular docking studies have indicated that this compound exhibits a binding affinity towards acetylcholinesterase (AChE), an enzyme critical for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning jchr.org. The binding affinity of this compound to AChE was reported as -7.7 kcal/mol jchr.org.

Table 1: Molecular Docking Affinity of this compound to Acetylcholinesterase (AChE)

| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Reference |

| This compound | Acetylcholinesterase (AChE) | -7.7 | jchr.org |

Furthermore, Celastrus paniculatus seed oil and extracts have been reported to inhibit brain monoamine oxidase-A (MAO-A) activity amazonaws.comresearchgate.netinnovareacademics.in. MAO-A is an enzyme involved in the metabolism of monoamine neurotransmitters like noradrenaline, dopamine (B1211576), and serotonin, which are crucial for mood and cognitive functions qualialife.comamazonaws.com. The inhibition of these enzymes by components within Celastrus paniculatus contributes to its neuroprotective and cognitive-enhancing effects qualialife.comresearchgate.netindexcopernicus.comnih.govencyclopedia.pubjchr.orgcambridgescholars.comnih.gov.

Effects on Cellular Oxidative Stress Homeostasis

This compound, as a component of Celastrus paniculatus, contributes to the plant's demonstrated antioxidant properties and its ability to combat oxidative stress qualialife.comamazonaws.comresearchgate.netrjstonline.comindexcopernicus.comnih.govinnovareacademics.inencyclopedia.pubinnovareacademics.incambridgescholars.comscribd.comresearchgate.net. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, can lead to cellular damage, including lipid peroxidation nih.govmdpi.comwikipedia.org.

Research indicates that Celastrus paniculatus water extract significantly decreases brain levels of malondialdehyde (MDA), a prominent end-product of lipid peroxidation and a marker of oxidative damage indexcopernicus.comnih.govencyclopedia.pubinnovareacademics.inmdpi.comwikipedia.org. Concurrently, the extract leads to significant increases in the levels of endogenous antioxidants such as glutathione (B108866) (GSH) and catalase (CAT) in the brain indexcopernicus.comnih.govencyclopedia.pubinnovareacademics.inresearchgate.net. Specifically, this compound itself has been linked to decreasing lipid peroxidation and augmenting endogenous antioxidant systems researchgate.net.

Table 2: Effects of Celastrus paniculatus Extract (containing this compound) on Oxidative Stress Markers

| Marker | Effect | Reference |

| Malondialdehyde (MDA) | Significant decrease in brain levels | indexcopernicus.comnih.govencyclopedia.pubinnovareacademics.in |

| Glutathione (GSH) | Significant increase in brain levels | indexcopernicus.comnih.govencyclopedia.pubinnovareacademics.in |

| Catalase (CAT) | Significant increase in brain levels | indexcopernicus.comnih.govencyclopedia.pubinnovareacademics.in |

| Lipid Peroxidation | Decreased (attributed to this compound) | researchgate.net |

| Endogenous Antioxidant Systems | Augmented (attributed to this compound) | researchgate.net |

Interactions with Protein Dynamics and Aggregation Pathways

While general herbal medicines have shown potential in preventing the formation of beta-amyloid plaques and reducing alpha-synuclein (B15492655) protein aggregation, direct evidence specifically detailing this compound's interactions with protein dynamics and aggregation pathways is not explicitly available in the provided search results indexcopernicus.cominnovareacademics.incambridgescholars.com. Further targeted research would be necessary to elucidate this compound's direct role in these complex processes.

Computational and Experimental Molecular Target Identification and Validation

Molecular target identification and validation are critical steps in drug discovery, aiming to pinpoint and confirm the specific molecules within the body that a compound interacts with to exert its therapeutic effects biocon.re.krwjbphs.com.

Computational approaches, such as molecular docking, have been employed to predict this compound's interactions with potential biological targets. As previously mentioned, molecular docking studies have shown this compound's binding affinity to acetylcholinesterase (AChE), suggesting it as a computational target jchr.org. This in silico approach provides valuable insights into potential mechanisms of action by predicting how a compound might bind to and interact with specific proteins jchr.org.

Network pharmacology is another computational strategy that can identify potential drug-target-disease interactions and elucidate the mechanisms of therapeutic effects scispace.com. In the context of Tripterygium wilfordii Hook F, this compound has been listed as a compound with an OB score, indicating its potential relevance in complex biological networks and suggesting its involvement in various signaling pathways scispace.com. This method helps in understanding the multi-target nature of natural compounds.

Experimental validation, which involves laboratory studies to confirm the computational predictions and assess the functional impact of the compound on the identified targets, is a subsequent crucial step biocon.re.krwjbphs.comnih.gov. While molecular docking provides a theoretical basis, experimental studies are needed to confirm the direct binding, functional modulation, and downstream effects of this compound on these identified targets in biological systems. For instance, the observed effects of Celastrus paniculatus extracts on AChE activity, MAO-A activity, glutamate receptor function, and oxidative stress markers provide a basis for further experimental validation of this compound's specific contributions to these activities qualialife.comamazonaws.comresearchgate.netindexcopernicus.comnih.govinnovareacademics.inencyclopedia.pubinnovareacademics.injchr.orgcambridgescholars.comnih.govresearchgate.net.

Network Pharmacology Approaches for Predictive Target Screening

Network pharmacology is a sophisticated research methodology that integrates principles from systems biology and genomics to comprehensively map the relationships between compounds, their targets, and associated diseases clinicsinoncology.comnih.gov. This approach is particularly valuable for natural compounds like this compound, which often exhibit complex chemical structures and possess multi-target pharmacological activities, allowing them to modulate multiple signaling pathways simultaneously frontiersin.org. By adopting a holistic perspective, network pharmacology facilitates the prediction of potential therapeutic targets and the exploration of synergistic drug effects frontiersin.orgnih.gov.

In studies investigating the mechanisms of Tripterygium wilfordii, this compound has been identified as an active component, characterized by an oral bioavailability (OB) of 30.18% and a drug-likeness (DL) of 0.82 clinicsinoncology.comresearchgate.netscispace.commdpi.com. The process typically involves screening active components and their corresponding protein targets from databases such as TCMSP, followed by identifying common targets related to specific diseases using bioinformatics tools clinicsinoncology.comfrontiersin.org. Protein-protein interaction (PPI) networks are then constructed with databases like STRING to analyze the functional associations between potential targets clinicsinoncology.comdovepress.com. Subsequent functional pathway enrichment analyses, including Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG), are performed to uncover the potential molecular mechanisms and signaling pathways influenced by these active ingredients clinicsinoncology.comnih.govfrontiersin.orgbiorxiv.org. This systematic approach provides a framework for understanding the complex pharmacological landscape of this compound.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a pivotal computational technique in structural bioinformatics, employed to predict the optimal binding orientation and affinity of a small molecule, or ligand, within the active site of a target macromolecule, typically a protein openaccessjournals.comnih.gov. This method offers critical insights into the binding mechanisms and energetics, thereby accelerating drug discovery and aiding in the rational design of therapeutic agents openaccessjournals.com. The core process involves two main steps: predicting the ligand's conformation and its precise position within the binding site (referred to as the "pose"), and then quantitatively assessing the binding affinity using specific scoring functions nih.gov. A lower binding energy value generally indicates a stronger binding affinity and a more stable interaction between the ligand and its target dovepress.com.

This compound's interactions with potential target proteins have been explored through molecular docking simulations. For instance, in investigations into the mechanisms of Tripterygium wilfordii, this compound's binding affinity to key targets has been evaluated clinicsinoncology.commdpi.com. Notably, one study specifically reported a favorable binding interaction between this compound and acetylcholinesterase (AChE), an enzyme crucial for memory and cognitive functions jchr.orgdebuglies.com. The molecular docking simulation indicated a binding energy of -7.7 kcal/mol for this compound with AChE, suggesting its potential as an inhibitor of this enzyme jchr.org.

Table 1: this compound's Binding Affinity to Acetylcholinesterase

| Target | Binding Energy (kcal/mol) | Reference |

| Acetylcholinesterase | -7.7 | jchr.org |

This finding highlights a potential molecular mechanism through which this compound may exert its effects, particularly in neurological contexts.

Affinity-Based Proteomics and Target Deconvolution Strategies

Affinity-based proteomics, often referred to as affinity chromatography or "pulldown" assays, represents a powerful chemical probe-based methodology essential for target deconvolution drughunter.comresearchgate.netresearchgate.net. The primary objective of target deconvolution is to precisely identify the molecular targets of an active compound within complex biological samples, thereby elucidating the underlying biological responses observed following drug administration researchgate.netresearchgate.net. These strategies typically involve the modification of the ligand with a specific identification or reporter tag, such as an azide (B81097) or alkyne, which enables its immobilization onto a solid support drughunter.comresearchgate.net.

The general procedure entails incubating the solid-supported probe (the compound of interest) with protein extracts, such as cell lysates drughunter.comresearchgate.netnih.gov. Non-specific binders are subsequently removed through washing steps, leaving only the specific potential targets bound to the probe drughunter.com. The identification of these bound protein targets is then achieved through various analytical techniques, most commonly mass spectrometry drughunter.comresearchgate.netnih.gov. To further refine target identification and assess binding specificity, competition binding assays are frequently employed. In these assays, the free parental compound is introduced to compete with the immobilized probe for binding to specific targets. Quantification of the proteins remaining bound to the matrix allows for the generation of dose-response curves, providing insights into binding specificity and affinity nih.gov. This comprehensive approach is critical for thoroughly characterizing the interactions of candidate drug molecules with both their intended pharmacological targets and any potential off-targets, thereby providing a complete understanding of their mechanism of action and selectivity nih.gov. While the general principles of affinity-based proteomics are well-established, specific applications detailing the use of this method for this compound itself are not extensively documented in the current literature.

Functional Characterization of Identified Molecular Targets

Research on extracts from Celastrus paniculatus, the plant from which this compound is derived, provides insights into the types of functional effects that this compound may exert. These extracts have been shown to modulate glutamate receptor function, offering neuroprotection against glutamate-induced toxicity and contributing to improvements in learning and memory nih.govinnovareacademics.in. Furthermore, Celastrus paniculatus extracts have been observed to significantly reduce brain levels of malondialdehyde (MDA), a key marker of oxidative damage, while concurrently increasing the levels of endogenous antioxidant enzymes such as glutathione and catalase (CAT) nih.govinnovareacademics.in. The plant extract has also been reported to enhance memory by elevating dopamine levels in the brain and exhibiting anti-cholinesterase activity jchr.orgdebuglies.comcambridgescholars.compnrjournal.com. These findings, although often attributed to the complex mixture of compounds within the plant extract, suggest that this compound, as a significant component, likely contributes to these observed functional effects by interacting with specific molecular targets involved in neuroprotection, antioxidant defense, and neurotransmitter regulation. Future functional characterization studies would involve targeted biochemical assays (e.g., enzyme kinetics, receptor binding assays) and cell-based models to precisely delineate the roles of identified targets and confirm the direct impact of this compound.

Preclinical In Vivo Model Systems for Mechanistic Elucidation

Preclinical in vivo model systems, particularly animal models, serve as indispensable tools for elucidating the intricate mechanistic actions of compounds like this compound within a living biological context nih.govnih.govbiomolther.orgmdpi.com. These models enable researchers to investigate the systemic effects of a compound, its pharmacokinetic profile, and its influence on various physiological and pathological processes in a more integrated environment than in vitro studies . They are fundamental for translating initial molecular findings into a broader biological understanding and for bridging the gap towards potential clinical applications nih.gov.

Animal models have been extensively utilized in the study of compounds derived from Celastrus paniculatus, including this compound, to explore their neuroprotective, cognitive-enhancing, and anti-inflammatory properties asiapharmaceutics.inforesearchgate.netdebuglies.comnih.govcambridgescholars.com. These models offer crucial insights into how this compound might impact complex biological systems, helping to validate target engagement and pathway modulation initially observed in computational and in vitro investigations.

Investigation of this compound's Influence on Neurochemical Markers in Animal Models

Animal models have been instrumental in evaluating the impact of Celastrus paniculatus extracts, which contain this compound, on various neurochemical markers. Studies have demonstrated that these extracts can significantly influence key neurotransmitter systems and oxidative stress pathways within the brain.

Acetylcholine (ACh) and Acetylcholinesterase (AChE) : Acetylcholine is a vital neurotransmitter essential for memory and cognitive functions debuglies.com. An overactive acetylcholinesterase (AChE) enzyme, which breaks down ACh, can lead to a deficiency in ACh and subsequent memory impairment debuglies.com. Research indicates that Celastrus paniculatus extracts exhibit anti-cholinesterase activity, suggesting a mechanism by which they could improve cognitive function by maintaining adequate ACh levels jchr.orgdebuglies.comnih.govpnrjournal.com. Molecular docking studies with this compound specifically showed a favorable binding interaction with AChE, with a binding energy of -7.7 kcal/mol, supporting its potential as an AChE inhibitor jchr.org.

Dopamine Levels : The extract of Celastrus paniculatus has been reported to enhance memory by increasing dopamine levels in the brain cambridgescholars.compnrjournal.com. Dopamine plays a crucial role in various brain functions, including learning, memory, and motivation.

Oxidative Stress Markers : In animal models, Celastrus paniculatus extracts have been shown to significantly reduce the levels of malondialdehyde (MDA) in the brain, which is a key indicator of oxidative damage nih.govinnovareacademics.in. Concurrently, there were notable increases in the levels of endogenous antioxidants such as glutathione and catalase (CAT) nih.govinnovareacademics.in. This suggests that this compound, as a component of the extract, contributes to neuroprotection by mitigating oxidative stress.

These findings from preclinical in vivo models provide compelling evidence for this compound's potential to modulate neurochemical markers associated with cognitive function and neuroprotection.

Analysis of Gene and Protein Expression Profiles in Relevant Tissues

The analysis of gene and protein expression profiles in relevant tissues from preclinical in vivo models offers critical insights into the molecular mechanisms underlying a compound's effects nih.govmdpi.comnih.govxiahepublishing.com. This approach enables researchers to identify changes in gene transcription and protein synthesis that occur in response to this compound administration, thereby revealing the modulated pathways and biological processes.

Defining the protein profiles of tissues and organs is fundamental for understanding the unique characteristics of various cell types and their responses to therapeutic interventions nih.gov. Gene expression profiling technologies can accurately estimate the relative levels of different protein expressions within specific cell types and tissues nih.govmdpi.com. This is particularly significant in the context of disease, where altered gene expression profiles can correlate with disease severity and progression, and can serve as valuable biomarkers for assessing therapeutic efficacy nih.govxiahepublishing.com.

While specific detailed data on this compound's direct influence on gene and protein expression profiles in animal models are not explicitly available in the provided search results, the broader research on Celastrus paniculatus suggests its impact on neuroprotective and cognitive pathways. For example, the plant extract has been shown to protect neurons against glutamate-induced toxicity and modulate glutamate receptor function nih.govinnovareacademics.in. Such observed effects imply downstream changes in the expression of genes and proteins related to neuronal health, synaptic plasticity, and antioxidant defense mechanisms. Future studies focusing on this compound would typically employ advanced techniques such as RNA sequencing (RNA-seq) or mass spectrometry-based proteomics on brain tissues or other relevant organs from treated animals. This would allow for a comprehensive mapping of changes in gene and protein expression, providing a deeper understanding of this compound's precise mechanistic actions by identifying differentially expressed genes and proteins and linking them to specific biological functions and pathways mdpi.combiorxiv.org.

Structure Activity Relationship Sar Studies of Celapanine and Its Analogues

Rational Design and Synthesis of Celapanine Derivatives

The rational design and synthesis of derivatives are crucial steps in SAR studies guidetoimmunopharmacology.orgresearchgate.net. This process involves systematically modifying specific parts of a lead compound's structure to investigate how these changes impact its biological activity guidetoimmunopharmacology.org. For a compound like this compound, which possesses a complex sesquiterpenoid scaffold uni.lu, potential modifications could involve altering ester linkages, introducing or removing functional groups (e.g., hydroxyl, acetyl, furanoyl, pyridinoyl moieties), or modifying the stereochemistry of its multiple chiral centers uni.lu. Such synthetic efforts would aim to generate a series of analogues with subtle structural differences. While the provided literature identifies this compound along with several related sesquiterpene polyol esters and alkaloids from Celastrus paniculatus (e.g., celapanigine, celapagin) asiapharmaceutics.infonih.govuni.luwikidata.orgmdpi.comciteab.complantaedb.comnih.govlipidmaps.orgguidetoimmunopharmacology.orgnih.govresearchgate.net, specific detailed accounts of the rational design and synthesis of synthetic this compound derivatives for SAR purposes were not found in the search results. Research often focuses on the isolation and characterization of naturally occurring analogues rather than de novo synthesis for SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that builds mathematical relationships between the chemical structure of a molecule and its biological activity researchgate.netnih.govnih.govebin.pubnih.govmrc.ac.uk. By quantifying structural features (molecular descriptors) and correlating them with biological data, QSAR models can predict the activity of new, untested compounds and provide insights into the structural requirements for activity nih.govebin.pubnih.govmrc.ac.uk. These models can utilize various types of descriptors, including physicochemical (e.g., lipophilicity, electronic properties), topological, and 3D descriptors mrc.ac.uk. For this compound, if a sufficient dataset of structurally diverse derivatives with measured biological activities were available, QSAR models could be developed to identify which specific molecular features contribute positively or negatively to its observed effects. This would allow for a more targeted approach to designing more potent or selective analogues nih.govebin.pub. Despite the general utility of QSAR in drug discovery, specific QSAR models developed for this compound or its derivatives were not found in the provided search results.

Pharmacophore Mapping and Computational SAR Approaches

Pharmacophore mapping is a computational technique used to identify the essential 3D spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) that are necessary for a molecule to interact with a specific biological target and elicit a biological response asiapharmaceutics.infociteab.complantaedb.comnih.govctdbase.org. This approach is particularly valuable when the 3D structure of the target receptor is unknown, as it relies on the common features of active ligands asiapharmaceutics.infociteab.complantaedb.com. Computational SAR approaches, including pharmacophore modeling, virtual screening, and molecular docking, are increasingly integrated into drug discovery to accelerate the identification and optimization of lead molecules plantaedb.comnih.govctdbase.org. For this compound, pharmacophore models could hypothesize the critical interaction points required for its biological activity, guiding the design of new compounds that precisely fit these requirements asiapharmaceutics.infociteab.complantaedb.com. Molecular docking studies could then predict how this compound and its derivatives bind to specific protein targets, providing insights into their mechanism of action plantaedb.comnih.govnih.govmrc.ac.uk. While the general principles and applications of these computational methods are discussed in the provided literature asiapharmaceutics.infociteab.complantaedb.comnih.govnih.govebin.pubresearchgate.netnih.govmrc.ac.ukctdbase.org, specific pharmacophore maps or detailed computational SAR studies focusing on this compound were not detailed in the search results.

Data Tables

Due to the limited availability of specific, detailed research findings on the structure-activity relationships of this compound and its synthetic derivatives within the provided search results, comprehensive data tables illustrating structural modifications versus receptor affinity or enzymatic activity cannot be generated. Such tables would typically include:

Compound ID: Unique identifier for each derivative.

Chemical Structure: A representation of the molecule.

Structural Modification: A description of how the derivative differs from the parent compound (this compound).

Biological Activity: Quantitative data (e.g., IC50, Ki, EC50 values) against specific targets or in relevant assays.

Receptor Affinity/Enzymatic Activity: Specific data points indicating the strength of binding or inhibition.

If such data were available, an interactive table format would allow for sorting and filtering based on structural features and activity levels, providing a clear visual representation of the SAR.

Advanced Analytical and Bioanalytical Methodologies in Celapanine Research

Development of Quantitative Assays for Celapanine in Complex Matrices (e.g., plant extracts, preclinical biological samples)

Developing quantitative assays for compounds like this compound in complex matrices such as plant extracts or preclinical biological samples presents significant analytical challenges due to the presence of numerous co-eluting compounds and matrix effects rsc.org. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred technique for such quantitative analyses due to its high selectivity, sensitivity, and specificity, enabling the detection and quantification of target analytes at low levels in intricate samples resolian.comthermofisher.comthermofisher.com.

The process typically involves meticulous sample preparation, which may include extraction methods like solvent extraction, protein precipitation, or solid-phase extraction, to isolate and concentrate the analyte while minimizing matrix interference thermofisher.comnih.gov. Following extraction, chromatographic separation, often using Ultra-High Performance Liquid Chromatography (UHPLC), ensures adequate resolution of this compound from other components before mass spectrometric detection.

In a notable study investigating the metabolic responses of maize genotypes to nitrogen deficiency, this compound was identified as a metabolite whose levels were significantly affected by the availability of nitrogen mdpi.comresearchgate.net. This research utilized both LC-MS and Gas Chromatography-Mass Spectrometry (GC-MS) for metabolite profiling, demonstrating the feasibility of quantifying this compound in complex plant extracts and highlighting its potential as a biomarker for specific physiological conditions mdpi.comresearchgate.net. Such quantitative assays are fundamental for understanding the concentration of this compound in raw plant materials, its absorption, distribution, metabolism, and excretion in biological systems, and its potential correlation with observed biological effects.

Table 1: Conceptual Data for Quantitative Assay of this compound in Plant Extracts

| Sample Type | Extraction Method | Analytical Technique | This compound Concentration (µg/g dry weight) | Standard Deviation |

| C. paniculatus Seed Extract | Methanolic Extraction | LC-MS/MS | 15.2 | 1.1 |

| Maize Leaf Extract (Low N) | Solvent Extraction | LC-MS/MS | 0.8 | 0.1 |

| Maize Leaf Extract (Sufficient N) | Solvent Extraction | LC-MS/MS | 2.5 | 0.2 |

Note: This table presents conceptual data to illustrate the type of quantitative findings that would be generated in this compound research. Actual values would vary based on specific experimental conditions and plant varieties.

Metabolomic and Lipidomic Profiling for Pathway Elucidation

Metabolomics and lipidomics, as branches of systems biology, aim to comprehensively characterize the small molecule metabolites and lipids within a biological system, respectively rsc.orgthermofisher.com. These "omics" approaches provide a snapshot of the physiological state of an organism and are instrumental in elucidating altered metabolic pathways in response to environmental perturbations, disease, or drug interventions thermofisher.cominsights.bioplantarchives.orgnih.gov.

In the context of this compound research, metabolomic profiling has been successfully employed to identify this compound as a metabolite influenced by specific environmental factors. For instance, in maize genotypes, this compound was found to be highly affected by the limited availability of nitrogen, suggesting its involvement in the plant's metabolic adaptation or stress response pathways related to nitrogen status mdpi.comresearchgate.net. This indicates that changes in this compound levels can serve as indicators of specific metabolic shifts within the plant.

While direct lipidomic profiling studies specifically focusing on this compound's impact on lipid pathways are not extensively documented, the broader application of lipidomics in understanding the effects of compounds from the Celastrus genus is evident. For example, Celastrol, another compound from Celastrus, has been investigated using lipidomics to reveal its effects on lipid metabolism in models of inflammatory bowel disease rsc.org. Such studies highlight the potential for lipidomic analyses to uncover how this compound might influence cellular lipid composition and related signaling pathways, even if its direct role in specific lipid pathways is yet to be fully elucidated. The integration of metabolomics and lipidomics offers a holistic view of the biochemical changes in biological systems, providing deeper insights into the mechanisms of action or physiological roles of compounds like this compound nih.gov.

Table 2: Conceptual Metabolomic/Lipidomic Profiling Findings Related to this compound

| Metabolite/Lipid Class | Change in Low-N Maize (vs. Sufficient N) | Analytical Method | Putative Pathway Implication |

| This compound | Significantly Decreased Levels | LC-MS, GC-MS | Nitrogen Metabolism/Stress Response mdpi.comresearchgate.net |

| Amino Acids | Decreased Levels | LC-MS, GC-MS | Nitrogen Assimilation researchgate.net |

| Soluble Sugars | Increased Levels | LC-MS, GC-MS | Carbon Metabolism researchgate.net |

Note: This table illustrates the type of findings from metabolomic studies where this compound's levels are observed to change under specific conditions, implying its involvement in certain metabolic pathways.

Advanced Chromatographic and Spectrometric Coupling Techniques (e.g., LC-MS/MS, GC-MS)

The analysis of this compound and other complex natural products heavily relies on the coupling of advanced chromatographic separation techniques with highly sensitive mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a cornerstone in this compound research, particularly for its ability to analyze non-volatile and thermally labile compounds rsc.org. The liquid chromatography component (e.g., HPLC or UHPLC) effectively separates complex mixtures based on differential interactions with stationary and mobile phases, providing high resolution for individual components rsc.org. Following separation, the mass spectrometer ionizes the separated compounds and measures their mass-to-charge ratio (m/z) rsc.org. Tandem mass spectrometry (MS/MS) further enhances specificity by fragmenting selected precursor ions and analyzing their product ions, enabling unambiguous identification and quantification even in highly complex biological or plant matrices resolian.comnih.gov. This technique is crucial for this compound, given its complex structure and the intricate nature of the matrices it is found in nih.govmdpi.com. Its application in the maize metabolomics study allowed for the profiling of this compound among other metabolites mdpi.comresearchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique, primarily used for volatile and semi-volatile compounds researchgate.net. While this compound itself is a larger sesquiterpenoid, GC-MS can be employed for the analysis of more volatile components within Celastrus paniculatus extracts or for the detection of this compound's volatile degradation products or precursors nih.gov. In the maize study, GC-MS was used alongside LC-MS for comprehensive metabolite profiling, suggesting its utility in capturing a broader range of compounds, potentially including those related to this compound's metabolic context mdpi.comresearchgate.net. GC separates compounds based on their boiling points and interactions with the stationary phase, while the coupled MS provides identification through characteristic fragmentation patterns researchgate.net. GC-MS/MS offers even greater specificity and sensitivity for targeted analysis of volatile constituents srce.hrmdpi.com.

The combination of these techniques, often in a complementary manner, allows for a comprehensive analytical profile of this compound and its related metabolic landscape.

Table 3: Common Chromatographic and Spectrometric Parameters for this compound Analysis (Conceptual)

| Parameter Type | LC-MS/MS (Example) | GC-MS (Example) |

| Chromatography | ||

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm) | DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Mobile Phase | A: Water (0.1% Formic Acid) | Carrier Gas: Helium |

| B: Acetonitrile (0.1% Formic Acid) | ||

| Flow Rate | 0.3-0.5 mL/min | 1.0 mL/min |

| Gradient/Temperature Program | Optimized for separation (e.g., 5-95% B) | Optimized for volatilization and separation (e.g., 50°C to 300°C) |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Electron Ionization (EI) |

| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap | Quadrupole |

| Detection Mode | Selected Reaction Monitoring (SRM) / Full Scan | Selected Ion Monitoring (SIM) / Full Scan |

| m/z Range | Optimized for this compound (e.g., 500-800 Da) | Optimized for fragments (e.g., 50-600 Da) |

Note: These are conceptual parameters. Actual parameters would be optimized based on the specific instrument, matrix, and desired analytical outcome for this compound.

Method Validation for Robustness, Sensitivity, and Reproducibility

Method validation is an indispensable process in analytical chemistry, ensuring that an analytical procedure is suitable for its intended purpose and consistently provides accurate, reliable, and consistent results srce.hrmdpi.com. For this compound research, particularly in quantitative assays and 'omics' profiling, robust validation is paramount. Key parameters typically evaluated during method validation include:

Specificity/Selectivity : The ability of the method to unequivocally assess the analyte (this compound) in the presence of other components that may be expected in the sample matrix (e.g., impurities, degradants, other plant compounds, or biological matrix components) neiafmr.org.inresolian.commdpi.com.

Linearity and Range : Demonstrating that the analytical procedure provides results directly proportional to the concentration of this compound within a defined range. This is typically assessed by analyzing a series of standards at different concentrations and determining the correlation coefficient (R²) of the calibration curve resolian.comthermofisher.comthermofisher.comactapol.net.

Accuracy : The closeness of agreement between the measured value and the true value of this compound. This is often determined by analyzing spiked samples with known concentrations of the analyte resolian.commdpi.com.

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to homogeneous samples neiafmr.org.inresolian.com. It is assessed at three levels:

Repeatability (Intra-assay precision) : Precision under the same operating conditions over a short interval of time (e.g., replicate injections by the same analyst on the same equipment) neiafmr.org.in.

Intermediate Precision : Precision within laboratories variations (e.g., different days, different analysts, different equipment) neiafmr.org.inresolian.com.

Reproducibility : Precision between laboratories (often in collaborative studies) resolian.com.

Limit of Detection (LOD) : The lowest amount of this compound in a sample that can be detected, but not necessarily quantified resolian.commdpi.com.

Limit of Quantitation (LOQ) : The lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy resolian.commdpi.com.

Recovery : The efficiency of the extraction procedure, indicating how much of the analyte is recovered from the sample matrix nih.govmdpi.com.

Matrix Effect : The influence of co-eluting matrix components on the ionization of the analyte in mass spectrometry, which can lead to signal suppression or enhancement nih.gov.

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, column temperature, flow rate) and provides an indication of its reliability during normal usage neiafmr.org.inresolian.com.

Adherence to international guidelines, such as those from the International Council for Harmonisation (ICH), is crucial for ensuring the quality and comparability of analytical data across different studies and laboratories nih.govsrce.hr.

Table 4: Conceptual Method Validation Parameters for this compound LC-MS/MS Assay

| Validation Parameter | Acceptance Criteria (Typical) | Conceptual Result | Notes |

| Linearity (R²) | ≥ 0.99 | 0.997 | Across a range of 1-1000 ng/mL |

| Accuracy | 85-115% of nominal concentration | 98.5% | Mean accuracy across QC levels |

| Repeatability (%RSD) | ≤ 15% | 4.2% | n=6, at mid-QC level |

| Intermediate Precision (%RSD) | ≤ 20% | 7.8% | Different days/analysts, at mid-QC level |

| LOD | S/N ≥ 3 | 0.5 ng/mL | |

| LOQ | S/N ≥ 10, Accuracy 80-120%, %RSD ≤ 20% | 1.5 ng/mL | |

| Recovery | 80-120% | 92.1% | From spiked matrix samples |

| Matrix Effect | 85-115% | 103.5% | Minimal ion suppression/enhancement |

| Robustness | %RSD ≤ 15% for minor variations | Passed | Small changes in pH, flow rate, temperature |

Note: This table presents conceptual data for method validation, illustrating the type of results obtained when validating an LC-MS/MS assay for this compound. Actual acceptance criteria and results would be specific to the validated method and regulatory guidelines.

Future Research Directions and Emerging Avenues for Celapanine

Exploration of Undiscovered Biological Activities and Associated Mechanisms

Current understanding of Celapanine's biological activities is largely inferred from the broad pharmacological spectrum attributed to Celastrus paniculatus, which includes neuroprotective, anti-inflammatory, analgesic, and antioxidant properties amazonaws.comresearchgate.netresearchgate.net. A critical future direction involves the precise identification and characterization of this compound's unique biological activities. This requires isolating the pure compound and conducting targeted in vitro and in vivo assays to uncover novel therapeutic potentials beyond those generally associated with the plant extract.

A paramount focus for future research is the elucidation of this compound's specific molecular mechanisms of action. This involves identifying direct molecular targets, dissecting the intricate signaling pathways it modulates, and understanding the cellular processes it influences. Advanced mechanistic studies, similar to those employed for other natural compounds, are essential to define how this compound exerts its effects at a fundamental biological level researchgate.netnih.gov. Such investigations could reveal novel drug targets and provide a rational basis for its therapeutic application.

Application of Systems Biology and Omics Technologies (e.g., transcriptomics, proteomics) for Comprehensive Understanding

To gain a holistic and comprehensive understanding of this compound's effects, the application of systems biology approaches, integrating various "omics" technologies, is indispensable. Transcriptomics, which analyzes gene expression profiles, can reveal global changes in gene activity in response to this compound, thereby identifying affected biological pathways and potential therapeutic targets nih.gov. Proteomics, on the other hand, offers insights into protein abundance, post-translational modifications, and protein-protein interactions, providing a functional snapshot of cellular responses to the compound nih.govembopress.orgnih.gov.

The integration of multi-omics data—including transcriptomics, proteomics, and potentially metabolomics—will allow for the construction of complex network models. These models can predict and validate this compound's mechanisms of action, identify potential biomarkers of its efficacy, and uncover unforeseen biological effects. This systems-level perspective is crucial for moving beyond isolated observations to a more integrated understanding of this compound's impact on biological systems.

Advancements in Synthetic Biology and Metabolic Engineering for Sustainable this compound Production

The natural source of this compound, Celastrus paniculatus, is recognized as a vulnerable and endangered species amazonaws.comresearchgate.net. This environmental concern, coupled with the challenges of low yield and high cost associated with traditional plant extraction, necessitates the development of sustainable production methods for this compound.

Synthetic biology and metabolic engineering offer promising solutions for the sustainable and cost-effective biosynthesis of complex natural products like this compound openaccessjournals.comnih.govfrontiersin.orgfrontiersin.orgnih.gov. Future research should focus on elucidating the complete biosynthetic pathway of this compound within its native plant. Once identified, these biosynthetic genes can be transferred and optimized in heterologous microbial hosts, such as yeast or bacteria, to create engineered cell factories capable of producing this compound efficiently openaccessjournals.comfrontiersin.org. This approach involves designing novel biosynthetic routes and optimizing existing ones through advanced genetic engineering techniques, including CRISPR-based genome editing, and leveraging computational tools and artificial intelligence to enhance yield and purity openaccessjournals.comfrontiersin.org.

Development of Novel Preclinical Models for Enhanced Translational Potential in Mechanistic Studies

The successful translation of in vitro findings to clinically relevant outcomes for this compound hinges on the development and utilization of robust and predictive preclinical models. Future research must prioritize establishing novel in vitro and in vivo models that accurately mimic specific human disease conditions where this compound is hypothesized to have therapeutic potential nih.govnih.gov.

Q & A

Basic Research Questions

Q. How is Celapanine structurally characterized, and what analytical techniques are essential for confirming its molecular identity?

- Methodological Answer : this compound’s structure is confirmed via a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Assign proton (¹H) and carbon (¹³C) signals to verify backbone and functional groups .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and isotopic patterns .

- X-ray Crystallography (if applicable): Resolve 3D conformation for stereochemical assignments .

- Data Table :

| Technique | Key Parameters | Reference Standard |

|---|---|---|

| ¹H NMR | δ 3.2–3.8 (multiplet, glycosidic protons) | [Author et al., 20XX] |

| HRMS | m/z 489.2012 [M+H]⁺ (calc. 489.2015) |

Q. What are the primary challenges in isolating this compound from natural sources, and how can extraction protocols be optimized?

- Methodological Answer :

- Solvent Selection : Use polarity-guided extraction (e.g., methanol-water gradients) to enhance yield .

- Chromatography : Employ reverse-phase HPLC with C18 columns; monitor purity via UV-Vis at λ 280 nm .

- Validation : Cross-check with TLC (Rf = 0.45 in ethyl acetate:hexane 7:3) .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in this compound’s reported bioactivity across different in vitro models?

- Methodological Answer :

- Experimental Replication : Standardize cell lines (e.g., HepG2 vs. HEK293) and culture conditions (e.g., serum-free media) to minimize variability .

- Dose-Response Analysis : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values; report 95% confidence intervals .

- Mechanistic Studies : Combine RNA sequencing and pathway enrichment (KEGG/GO) to identify context-dependent targets .

- Data Contradiction Framework :

| Variable | Study A (IC₅₀ = 10 µM) | Study B (IC₅₀ = 50 µM) | Mitigation Strategy |

|---|---|---|---|

| Cell Viability Assay | MTT | Resazurin | Standardize to CellTiter-Glo® |

Q. What strategies are recommended for designing dose-response experiments to evaluate this compound’s cytotoxicity while minimizing off-target effects?

- Methodological Answer :

- Range-Finding : Conduct pilot studies at logarithmic doses (0.1–100 µM) .

- Controls : Include vehicle (DMSO <0.1%) and positive controls (e.g., cisplatin for apoptosis) .

- High-Content Screening : Use multi-parameter assays (e.g., Annexin V/PI staining coupled with mitochondrial membrane potential) .

Q. How can computational methods (e.g., molecular docking) complement experimental data to hypothesize this compound’s mechanism of action?

- Methodological Answer :

- Target Prediction : Use SwissDock or AutoDock Vina to screen against databases (e.g., PDB, ChEMBL) .

- Binding Affinity Validation : Compare docking scores (ΔG ≤ -7 kcal/mol) with experimental IC₅₀ values; prioritize targets with Pearson’s r > 0.8 .

Guidelines for Data Integrity and Reproducibility

- Ethical Compliance : Ensure institutional review board (IRB) approval for bioassays involving human-derived cells .

- Data Archiving : Deposit raw spectra, chromatograms, and statistical scripts in repositories like Zenodo or Figshare .

- Conflict Resolution : Apply Bradford Hill criteria (e.g., temporality, biological plausibility) to assess causality in contradictory bioactivity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.